2-Bromo-4-(2-fluorophenyl)-1-butene
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Description
The compound “2-Bromo-4-(2-fluorophenyl)-1-butene” is likely a brominated and fluorinated organic compound. It contains a bromine atom and a fluorine atom attached to different carbon atoms in the phenyl ring .
Synthesis Analysis
While specific synthesis methods for “2-Bromo-4-(2-fluorophenyl)-1-butene” are not available, similar compounds are often synthesized through halogenation reactions .Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(2-fluorophenyl)-1-butene” would consist of a phenyl ring with bromine and fluorine substituents, and a butene group .Chemical Reactions Analysis
The compound “2-Bromo-4-(2-fluorophenyl)-1-butene” could potentially undergo various chemical reactions. For instance, the bromine atom could be replaced by other groups in a substitution reaction .Scientific Research Applications
1. Chemical Structure and Reactivity
Mikhaĭlov and 'eva (1960) investigated the chemical structure of a bromo compound formed by the reaction of bromine with 2-phenyl-2-butanol or 2-phenyl-2-butene. They concluded that the compound is 1-bromo-3-phenyl-2-butene, not 2-bromo-3-phenyl-2-butene as previously assumed. This study contributes to understanding the chemical structure and reactivity of bromo compounds related to 2-Bromo-4-(2-fluorophenyl)-1-butene (Mikhaĭlov & 'eva, 1960).
2. Synthesis of Monofluorobutene Derivatives
Matsuo and Kende (1991) developed a method for synthesizing monofluorobutene derivatives, which could potentially include compounds like 2-Bromo-4-(2-fluorophenyl)-1-butene. Their research enhances the availability of fluorinated compounds for various scientific applications (Matsuo & Kende, 1991).
3. Organic Synthesis Applications
Westerlund, Gras, and Carlson (2001) investigated 1-Bromo-3-buten-2-one as a building block in organic synthesis. Their findings provide insights into the potential use of similar bromo compounds, like 2-Bromo-4-(2-fluorophenyl)-1-butene, as precursors or intermediates in synthetic organic chemistry (Westerlund, Gras, & Carlson, 2001).
4. Fluorescence and Photolytic Studies
Yoshino et al. (2010) explored the synthesis and application of intensely fluorescent azobenzenes. Though not directly related to 2-Bromo-4-(2-fluorophenyl)-1-butene, this research highlights the potential use of similar compounds in developing new materials with unique optical properties (Yoshino et al., 2010).
5. Reaction Dynamics and Isomerization
Miller et al. (2005) investigated the dissociation channels of 1-buten-2-yl radical and its photolytic precursor 2-bromo-1-butene. This research provides valuable information on the reaction dynamics and isomerization processes that could be relevant for understanding the behavior of similar compounds like 2-Bromo-4-(2-fluorophenyl)-1-butene (Miller et al., 2005).
properties
IUPAC Name |
1-(3-bromobut-3-enyl)-2-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-5H,1,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQVHPBPXRZROF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=CC=C1F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641165 |
Source
|
Record name | 1-(3-Bromobut-3-en-1-yl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(2-fluorophenyl)-1-butene | |
CAS RN |
731772-96-6 |
Source
|
Record name | 1-(3-Bromobut-3-en-1-yl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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